molecular formula C12H12N4O2 B12222476 2-(N'-benzoyl-hydrazino)-6-methyl-3H-pyrimidin-4-one

2-(N'-benzoyl-hydrazino)-6-methyl-3H-pyrimidin-4-one

Cat. No.: B12222476
M. Wt: 244.25 g/mol
InChI Key: QCPLGTBBMOYZNT-UHFFFAOYSA-N
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Description

2-(N’-benzoyl-hydrazino)-6-methyl-3H-pyrimidin-4-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidinone core substituted with a benzoyl hydrazine group and a methyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N’-benzoyl-hydrazino)-6-methyl-3H-pyrimidin-4-one typically involves the reaction of 6-methyl-3H-pyrimidin-4-one with benzoyl hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-(N’-benzoyl-hydrazino)-6-methyl-3H-pyrimidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(N’-benzoyl-hydrazino)-6-methyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl hydrazine group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

2-(N’-benzoyl-hydrazino)-6-methyl-3H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(N’-benzoyl-hydrazino)-6-methyl-3H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzoyl hydrazine group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(N’-benzoyl-hydrazino)-2-oxo-ethyl-pyridinium chloride: Shares the benzoyl hydrazine group but differs in the core structure.

    Benzohydrazide: Contains the benzoyl hydrazine group but lacks the pyrimidinone core.

Uniqueness

2-(N’-benzoyl-hydrazino)-6-methyl-3H-pyrimidin-4-one is unique due to its specific combination of a pyrimidinone core with a benzoyl hydrazine group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)benzohydrazide

InChI

InChI=1S/C12H12N4O2/c1-8-7-10(17)14-12(13-8)16-15-11(18)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,18)(H2,13,14,16,17)

InChI Key

QCPLGTBBMOYZNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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